N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a central thiadiazole ring substituted with an ethyl group at position 5 and an acetamide moiety linked to a 2-methyl-1,3-thiazole group. The 1,3,4-thiadiazole core is known for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications .
Properties
Molecular Formula |
C10H12N4OS2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H12N4OS2/c1-3-9-13-14-10(17-9)12-8(15)4-7-5-16-6(2)11-7/h5H,3-4H2,1-2H3,(H,12,14,15) |
InChI Key |
OTNVLVIKTUFOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole and thiazole moiety, which are known for their biological significance. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that this compound demonstrates potent activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have shown promising results. For example:
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance:
- Inhibition of Protein Kinases : The compound has been shown to inhibit several protein kinases that are crucial for cancer cell growth.
- Modulation of Apoptosis : It promotes apoptosis through the mitochondrial pathway by upregulating pro-apoptotic factors.
Case Studies and Research Findings
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives based on the core structure of this compound. The study found that modifications to the thiazole ring significantly enhanced both antimicrobial and anticancer activities.
Case Study: Synthesis and Evaluation
A series of analogs were synthesized and tested for their biological activity. The most potent derivative exhibited an IC50 value of 8 µM against MCF7 cells and showed a synergistic effect when combined with standard chemotherapeutic agents.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole rings. For instance, derivatives related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines.
In vitro studies have shown promising results against:
- Neuroblastoma (SKNMC)
- Colon Cancer (HT-29)
- Prostate Cancer (PC3)
These studies often employ assays such as MTT to assess cell viability and cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Compounds with similar structural features have also been investigated for their antimicrobial properties. For example, studies on related thiadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of these compounds with specific biological targets. This computational approach helps predict the efficacy of this compound in targeting enzymes or receptors associated with cancer or microbial infections .
Synthesis and Evaluation of Anticancer Activity
A study focused on synthesizing various thiadiazole derivatives demonstrated that certain modifications could enhance anticancer activity. The synthesized compounds were tested against multiple cancer cell lines using the MTT assay, revealing that some derivatives exhibited superior potency compared to established drugs .
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 3d | SKNMC | 15 | Doxorubicin |
| 3h | HT-29 | 20 | Doxorubicin |
| 3j | PC3 | 25 | Doxorubicin |
Antimicrobial Screening
Another study evaluated the antimicrobial activity of related compounds against a panel of bacterial and fungal strains. The results indicated that specific thiadiazole derivatives exhibited significant antibacterial effects, suggesting potential for development into new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, emphasizing substituent variations and their impact on physicochemical and biological properties:
Key Observations :
- Bioactivity: Compound 4y () exhibits potent anticancer activity against MCF7 and A549 cells, likely due to the electron-withdrawing p-tolylamino group enhancing thiadiazole reactivity. The target compound’s 2-methylthiazole substituent may similarly modulate bioactivity through hydrophobic interactions.
- Thermal Stability : Analogs like 5l () and 4g () show moderate melting points (138–205°C), suggesting that bulky substituents (e.g., 4-chlorophenyl in 4g) increase crystallinity.
Functional Group Contributions
- Thiazole vs. Thiadiazole : The target compound’s 2-methylthiazole group introduces a five-membered aromatic ring with a sulfur and nitrogen atom, differing from thiadiazole-based analogs (e.g., 4y). Thiazoles are generally less electron-deficient than thiadiazoles, which may alter binding affinity in biological targets .
- Ethyl Substituent: The 5-ethyl group on the thiadiazole ring is conserved in compounds like 4y and 5l.
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-methyl-1,3-thiazole ring is constructed via the Hantzsch reaction. 2-Methylthioacetamide reacts with chloroacetone in ethanol under reflux (78°C) for 12 hours. The intermediate thiazole is subsequently hydrolyzed using 6 M HCl at 110°C for 3 hours to yield the carboxylic acid.
Oxidation of 2-(2-Methylthiazol-4-yl)ethanol
An oxidation pathway employs Jones reagent (CrO₃/H₂SO₄) to convert 2-(2-methylthiazol-4-yl)ethanol to the corresponding acetic acid. This method requires strict temperature control (0–5°C) to prevent over-oxidation and achieves a 70–75% yield.
Table 2: Synthesis Parameters for 2-(2-Methyl-1,3-thiazol-4-yl)acetic Acid
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Hantzsch Synthesis | Chloroacetone, HCl | Reflux, 12 h | 82–85% |
| Oxidation | Jones reagent | 0–5°C, 2 h | 70–75% |
Coupling Methods to Form the Acetamide Linkage
The final step involves coupling 5-ethyl-1,3,4-thiadiazol-2-amine with 2-(2-methyl-1,3-thiazol-4-yl)acetic acid. Three coupling strategies have been optimized:
Acid Chloride-Mediated Acylation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours. The resulting acyl chloride reacts with the amine in the presence of triethylamine (TEA) at 0°C, followed by gradual warming to room temperature. This method yields 68–72% of the target compound but requires rigorous moisture exclusion.
Carbodiimide Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling in anhydrous DCM. The reaction proceeds at room temperature for 12 hours, achieving a 75–78% yield with minimal racemization.
Uranium-Based Coupling (TBTU)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) activates the carboxylic acid in situ. A mixture of TBTU, TEA, and DCM is stirred for 30 minutes before adding the amine. This method offers the highest yield (80–83%) and scalability.
Table 3: Comparative Analysis of Coupling Methods
| Method | Activator | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | DCM | 4 | 68–72% |
| EDC/HOBt | EDC, HOBt | DCM | 12 | 75–78% |
| TBTU | TBTU | DCM | 2 | 80–83% |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF and DCM enhance reaction kinetics, but DCM is preferred for TBTU-mediated couplings due to its low nucleophilicity. Ethanol-water mixtures (1:1) are optimal for recrystallization, yielding crystals with >99% purity.
Temperature and Catalysis
Coupling reactions at 0°C minimize side reactions, while gradual warming to 25°C ensures completion. Catalytic dimethylaminopyridine (DMAP) improves acylation efficiency by 8–10% in acid chloride routes.
Q & A
Q. Protocol :
- Cell lines : Use MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .
- Assay : MTT or SRB assays over 48–72 hours.
- Key metrics : IC₅₀ values (compound 4y: 0.034 ± 0.008 mmol L⁻¹ for A549; 0.084 ± 0.020 mmol L⁻¹ for MCF-7) vs. cisplatin .
Controls : Include vehicle (DMSO <0.1%) and reference drugs. Normalize data to cell viability curves .
Advanced: What strategies resolve contradictions in cytotoxicity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., incubation time, cell passage number) .
- Structural analogs : Compare substituent effects (e.g., p-tolylamino vs. ethyl groups in thiadiazole derivatives) .
- Mechanistic studies : Pair cytotoxicity with target-specific assays (e.g., aromatase inhibition IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ for compound 4y ).
Intermediate: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Hydrolysis susceptibility : Degrades in acidic/basic conditions (pH <3 or >10); use neutral buffers for in vitro assays .
- Storage : Store at –20°C in anhydrous DMSO to prevent thiadiazole ring oxidation .
- In-use stability : Monitor via HPLC (C18 column, acetonitrile:water gradient) for degradation peaks .
Advanced: Which crystallographic tools are suitable for elucidating the compound’s 3D structure?
- Software : SHELXL (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid visualization) .
- Parameters : Collect high-resolution (<1.0 Å) X-ray data. Analyze intermolecular interactions (e.g., S···O contacts <3.0 Å) and hydrogen-bonding networks .
- Validation : Use PLATON/ADDSYM for symmetry checks and CCDC deposition .
Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity?
- Core modifications : Replace ethyl with electron-withdrawing groups (e.g., CF₃) to enhance cytotoxicity .
- Substituent screening : Test para-substituted aryl groups on the thiadiazole ring for improved aromatase binding .
- Docking studies : Use AutoDock Vina to model interactions with aromatase (PDB: 3EQM) or EGFR kinase .
Basic: What experimental controls are critical in bioactivity assays?
- Negative controls : Untreated cells and vehicle-only wells.
- Positive controls : Cisplatin (for cytotoxicity) and letrozole (for aromatase inhibition) .
- Replicates : Minimum triplicate measurements to account for plate-edge effects .
Advanced: How is computational modeling integrated into mechanistic studies?
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors on thiadiazole) .
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and BBB permeability .
Intermediate: What challenges arise in scaling up synthesis, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
